

"application of dixylyl disulphide in the synthesis of pharmaceuticals"

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Compound of Interest

Compound Name: Dixylyl disulphide

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Application of Dixylyl Disulfide in the Synthesis of Vortioxetine

Introduction

Dixylyl disulfide, chemically known as bis(2,4-dimethylphenyl) disulfide, serves as a key reagent in a modern synthetic route to Vortioxetine, a multimodal antidepressant used in the treatment of major depressive disorder. This application note details the use of dixylyl disulfide in the synthesis of Vortioxetine, providing a comprehensive experimental protocol and relevant data for researchers, scientists, and drug development professionals. The described method offers an alternative to traditional palladium-catalyzed coupling reactions, potentially reducing heavy metal contamination in the final active pharmaceutical ingredient (API).

Data Presentation

The following table summarizes the quantitative data for the synthesis of Vortioxetine using dixylyl disulfide as described in European Patent EP 2 878 596 A1. It is important to note that while the patent provides a detailed protocol, a specific yield for this exact reaction was not explicitly stated. However, related examples within the same patent and other literature suggest that high yields are achievable for this type of transformation.

Parameter	Value	Reference
Starting Material	1-(2-bromophenyl)piperazine	[1]
Reagent	n-Butyllithium (n-BuLi)	[1]
Key Reagent	1,2-bis(2,4-dimethylphenyl)disulfane (Dixylyl Disulfide)	[1]
Solvent	Tetrahydrofuran (THF)	[1]
Reaction Temperature	50°C	[1]
Reaction Time	24 hours	[1]
Product	1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine (Vortioxetine)	[1]
Reported Yield	Not explicitly stated for this specific reaction. A similar reaction in the same patent reports a 70% yield for the hydrobromide salt. Another patent (US9493409B2) reports a 91% yield for a step producing vortioxetine.	[1][2]
Purity	Purified by chromatography	[1]

Experimental Protocols

Synthesis of Vortioxetine via Lithiation and Reaction with Dixylyl Disulfide

This protocol is adapted from the procedure described in European Patent EP 2 878 596 A1.[1]

Materials:

- 1-(2-bromophenyl)piperazine

- n-Butyllithium (n-BuLi) solution in hexanes
- 1,2-bis(2,4-dimethylphenyl)disulfane (Dixylyl Disulfide)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Water
- Brine solution
- Sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and equipment for anhydrous reactions
- Chromatography setup for purification

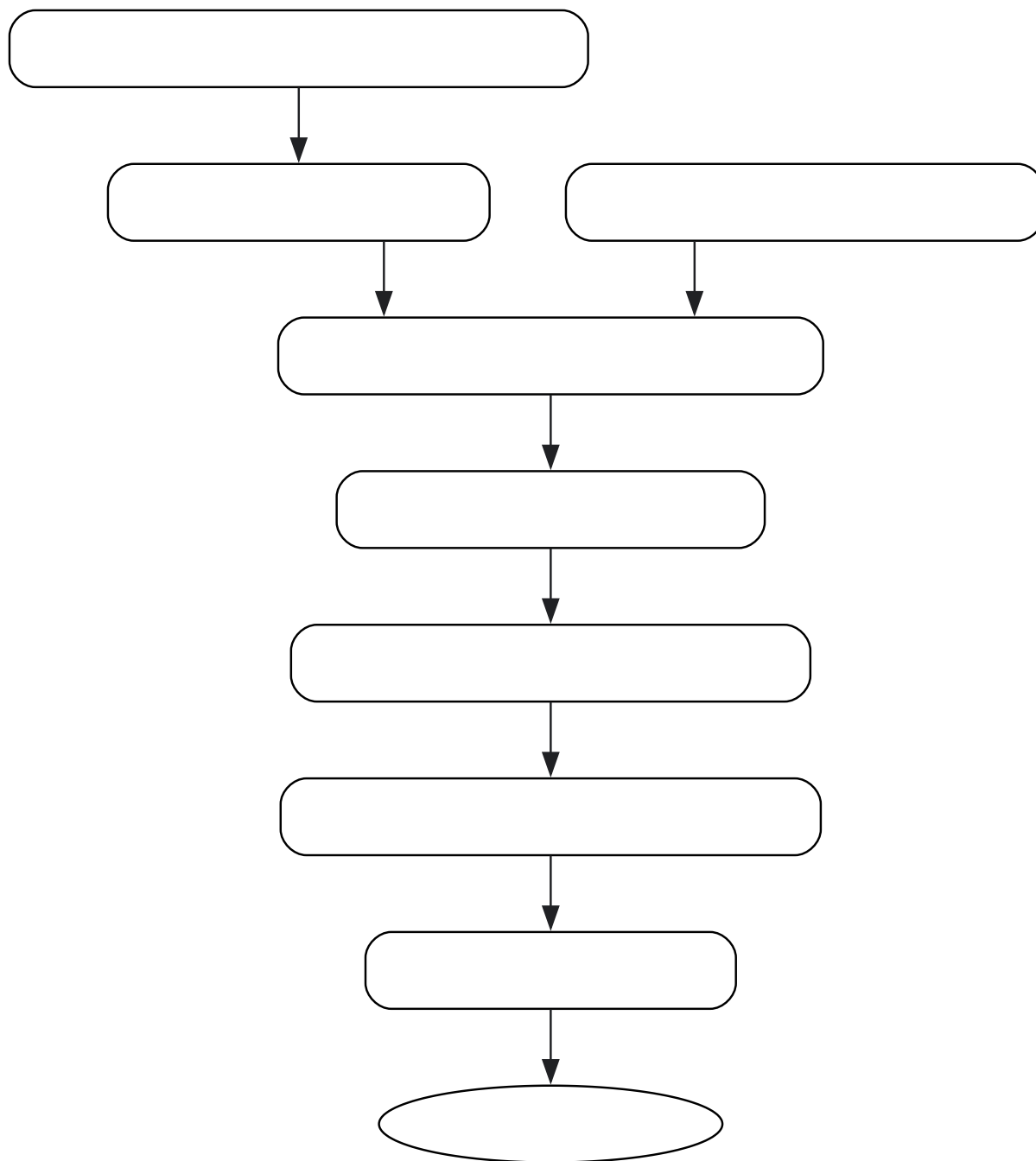
Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 1-(2-bromophenyl)piperazine (1.00 g, 4.15 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere.
- **Lithiation:** Cool the solution to a suitable temperature for lithiation (e.g., -78 °C, though the patent example proceeds at 50°C after combination). Slowly add n-butyllithium (1.1 equivalents) to the stirred solution. The reaction mixture is then stirred at 50°C for 16 hours.
- **Reaction with Dixylyl Disulfide:** In a separate flask, prepare a solution of 1,2-bis(2,4-dimethylphenyl)disulfane (1.27 g, 4.62 mmol) in dry THF (10 mL).
- **Coupling Reaction:** After the initial stirring period, add the solution of dixylyl disulfide to the reaction mixture. Continue stirring the resulting mixture for 24 hours at 50°C.
- **Work-up:** After 24 hours, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water (10 mL). Add ethyl acetate (10 mL) to the mixture.

- Extraction and Drying: Separate the organic layer. Wash the organic layer with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography to afford pure 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine (Vortioxetine).
- Characterization: The final product can be characterized by ^1H NMR and Mass Spectrometry to confirm its identity and purity.[\[1\]](#)

Visualizations

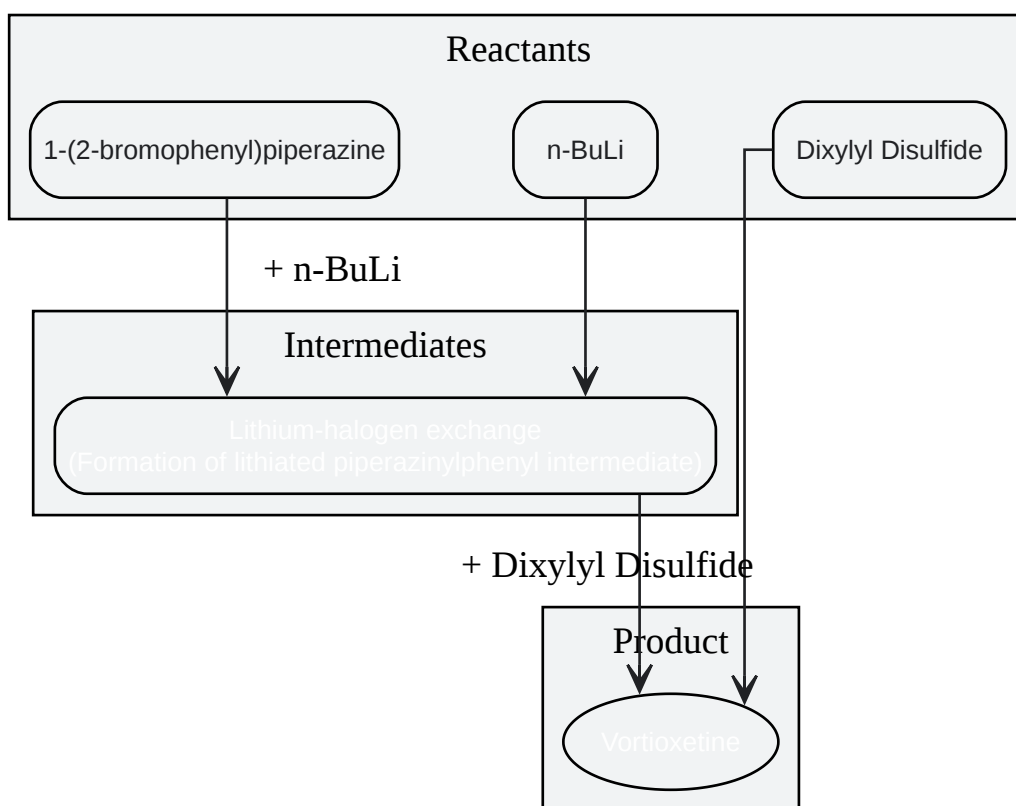
Logical Workflow for the Synthesis of Vortioxetine



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Caption: Experimental workflow for Vortioxetine synthesis.

Signaling Pathway (Reaction Mechanism)



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Caption: Simplified reaction mechanism for Vortioxetine synthesis.

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References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
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